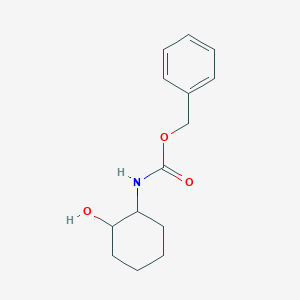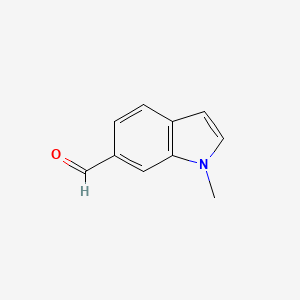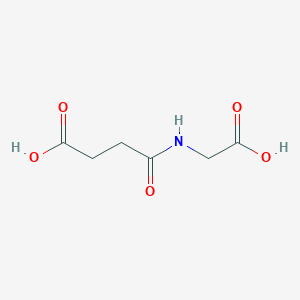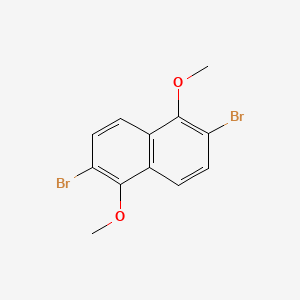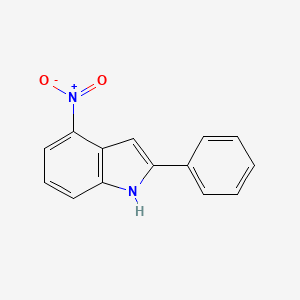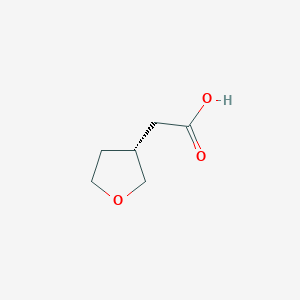
甲基3-氨基-4-乙基苯甲酸酯
描述
Methyl 3-amino-4-ethylbenzoate (CAS Number: 24812-93-9) is a chemical compound with the IUPAC name methyl 3-amino-4-ethylbenzoate. It has a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol. The compound appears as a white powder and has a melting point of 53-54°C. It is commonly used in organic synthesis and pharmaceutical research .
Physical and Chemical Properties Analysis
科学研究应用
合成和抗菌性能
已经探索了甲基3-氨基-4-乙基苯甲酸酯在合成具有潜在抗菌性能的各种化合物中的应用。例如,Balkan等人(2001年)从乙基4-氨基-2,3-二氢-3-甲基-2-硫代噻唑-5-羧酸酯开始合成化合物,对革兰氏阳性细菌和酵母菌显示出显著的抑制效果(Balkan, Urgun, & Özalp, 2001)。
有机化学教育
在有机化学教育领域,Kam等人(2020年)详细介绍了4-氨基-3-硝基苯甲酸甲酯的合成,这是一个简单的费希尔酯化反应。该研究强调了这类化学反应在入门课程中的教育实用性(Kam, Levonis, & Schweiker, 2020)。
聚合物科学
该化合物还在聚合物科学中找到了应用。Sugi等人(2006年)展示了使用3-氨基苯甲酸甲酯精确合成水溶性聚(m-苯酰胺)的方法,突出了它们的热敏感性和潜在的各种应用(Sugi, Ohishi, Yokoyama, & Yokozawa, 2006)。
抗寄生虫药物研究
Rogers等人(1964年)研究了从4-氨基-2-乙氧基苯甲酸及其酯衍生的化合物的抗球虫活性,揭示了它们作为抗寄生虫药物的潜力(Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964)。
化学合成和应用
Ding和Yan(2012年)描述了从对甲基苯甲酸开始合成乙基4-(氨基甲基)苄(甲基)膦酸酯的高效方案,这个过程与甲基3-氨基-4-乙基苯甲酸的合成和应用相关(Ding & Yan, 2012)。
构象分析
Mccombie等人(1993年)利用激光诱导荧光激发光谱对甲基(乙基)-4-氨基苯甲酸酯等化合物进行了构象分析。这项研究为这些化合物的分子结构和行为提供了见解(Mccombie, Hepworth, Palmer, Simons, & Walker, 1993)。
模拟酶活性
Casella等人(1996年)的研究探讨了甲基4-羟基苯甲酸酯的铜介导氧化反应,模拟了铜酶酪氨酸酶的活性。这项研究突出了甲基3-氨基-4-乙基苯甲酸酯衍生物的生化潜力和应用(Casella, Monzani, Gullotti, Cavagnino, Cerina, Santagostini, & Ugo, 1996)。
抗菌和抗结核药物的开发
Bhoi等人(2016年)合成了新型的乙基2-甲基-4-(吡啶-2-基)-4H-苯并[4,5]噻唑[3,2-a]嘧啶-3-羧酸酯衍生物,用于抗菌和抗结核活性,展示了甲基3-氨基-4-乙基苯甲酸酯在开发潜在医疗治疗方法中的实用性(Bhoi, Borad, Pithawala, & Patel, 2016)。
属性
IUPAC Name |
methyl 3-amino-4-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYSZCGUXDZDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-ethylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)
![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)
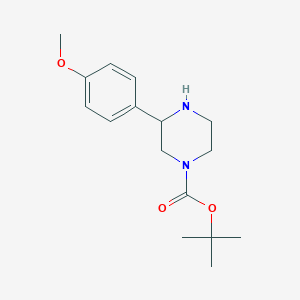

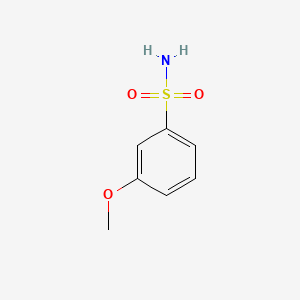
![5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol](/img/structure/B1317513.png)
